Cyclopentanecarboxylic acid, 3-amino-1-methyl-, methyl ester, (1R,3S)-
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Overview
Description
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate is a chiral compound with a cyclopentane ring structure It is characterized by the presence of an amino group and a methyl ester group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, often using reagents such as ammonia or amines.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Ammonia or primary amines for nucleophilic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-amino-1-cyclopentane-1-carboxylate: Lacks the methyl group on the cyclopentane ring.
Ethyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group. This combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Properties
CAS No. |
1311147-72-4 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
DYXKGUVHXWEDTR-POYBYMJQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1)N)C(=O)OC |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC |
Origin of Product |
United States |
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